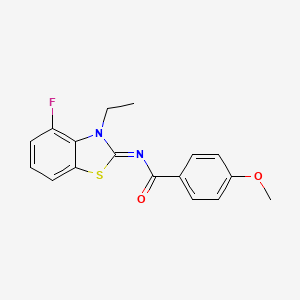

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide” and “N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide” are similar compounds . They are remarkable for their unique structure and potential for diverse applications in scientific research.

Synthesis Analysis

While specific synthesis methods for “N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide” were not found, similar compounds have been synthesized for applications in drug development and materials science.Molecular Structure Analysis

The molecular structure of these compounds is unique and offers great potential for diverse applications in scientific research .Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Applications

Benzothiazole derivatives, including N-substituted benzamides and acetamides, have shown significant antimicrobial and antiviral activities. They have been identified as potential candidates against various microorganisms and viruses, suggesting their use in developing new antimicrobial or antiviral agents for clinical development. The broad spectrum of pharmacological activity in benzothiazole derivatives indicates their potential in the quest for new therapeutic agents (Elamin et al., 2020).

Cancer Chemotherapy

Benzothiazole scaffolds and their derivatives have emerged as important pharmacophores in the development of antitumor agents. Their promising biological profiles and synthetic accessibility have made them attractive candidates for new chemotherapeutics. Several benzothiazole derivatives possess potent anticancer activity and can be further developed as drug candidates. Despite encouraging results in clinical studies, a full characterization of their toxicity is required for their safe use in cancer chemotherapy (Ahmed et al., 2012).

Environmental Contaminants

The occurrence of benzothiazole compounds in aquatic environments has raised concerns about their environmental fate and potential endocrine-disrupting effects. Despite treatments that eliminate them relatively well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. Further studies are needed to improve knowledge regarding their toxicity and environmental impact (Haman et al., 2015).

Drug Development and Pharmacology

The benzothiazole nucleus has gained increasing importance in the area of drug discovery due to its structural simplicity, ease of synthesis, and the ability to serve as a ligand to various biomolecules. It has been involved in the development of therapies for various human diseases/disorders, particularly as potential antitumor agents. This highlights the significance of benzothiazole in medicinal chemistry and drug development (Kamal et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-20-15-13(18)5-4-6-14(15)23-17(20)19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQIXWHKNLUMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)

![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)